molecular formula C13H11ClN2OS B7832291 Ethanone, 1-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- CAS No. 89991-22-0

Ethanone, 1-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-

Cat. No.: B7832291
CAS No.: 89991-22-0
M. Wt: 278.76 g/mol
InChI Key: VFLVLGVAVKOOFU-UHFFFAOYSA-N
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Description

The compound Ethanone, 1-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- features an ethanone backbone substituted at position 1 with a 4-chlorophenyl group and at position 2 with a thioether-linked 6-methylpyrimidine moiety. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-9-6-13(16-8-15-9)18-7-12(17)10-2-4-11(14)5-3-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLVLGVAVKOOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362811
Record name Ethanone, 1-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89991-22-0
Record name Ethanone, 1-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethanone, 1-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethanone, 1-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- has the following chemical formula: C13H11ClN2O2S. Its structure features a chlorophenyl group and a pyrimidinyl thioether, which are significant for its biological interactions.

Biological Activities

Antioxidant Activity
Research has indicated that compounds similar to Ethanone exhibit significant antioxidant properties. For instance, studies employing the DPPH radical scavenging method have shown that certain derivatives possess high radical scavenging abilities, suggesting their potential as antioxidant agents .

Antimicrobial Activity
Ethanone derivatives have been assessed for their antimicrobial properties. A study reported that similar compounds demonstrated inhibitory effects against various bacterial strains, indicating their potential as antimicrobial agents . The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of Ethanone on cancer cell lines. These studies revealed that the compound can induce apoptosis in specific cancer cells, suggesting a potential role in cancer therapy. The cytotoxicity is often attributed to the compound's ability to generate reactive oxygen species (ROS), leading to cell death .

Case Studies

  • Antioxidant Efficacy
    A comparative study on various derivatives of Ethanone showed that those with enhanced substitution patterns exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid. For example, one derivative demonstrated a DPPH scavenging rate of 88.6%, outperforming many known antioxidants .
  • Antimicrobial Testing
    In another study, Ethanone and its derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the chlorophenyl moiety showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
  • Cytotoxicity in Cancer Research
    A recent investigation into the cytotoxic effects of Ethanone on breast cancer cell lines revealed an IC50 value indicating potent anti-cancer activity. The study highlighted the role of the compound in inducing oxidative stress within cancer cells, leading to increased apoptosis rates .

Data Tables

Activity Type Test Methodology Results
AntioxidantDPPH Scavenging88.6% scavenging ability
AntimicrobialMIC TestingEffective against multiple strains
CytotoxicityIC50 AssayPotent against breast cancer cells

Scientific Research Applications

Pharmaceutical Applications

Ethanone derivatives have been widely studied for their potential therapeutic effects. The compound's structure suggests several pharmacological activities:

  • Antimicrobial Activity : Studies have indicated that compounds similar to ethanone with pyrimidine and thioether groups exhibit significant antimicrobial properties. This makes it a candidate for developing new antibiotics or antifungal agents .
  • Anticancer Properties : Research has shown that certain ethanone derivatives can inhibit cancer cell proliferation. The presence of the chlorophenyl group may enhance the interaction with cellular targets, leading to apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some studies point towards the anti-inflammatory potential of ethanone derivatives, suggesting that they could be used in treating conditions characterized by chronic inflammation .

Agricultural Applications

Ethanone, 1-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- may also find applications in agriculture:

  • Pesticide Development : The compound's structure resembles known pesticides, indicating potential use as a fungicide or herbicide. Its efficacy against specific pests can be explored further through residue analysis and field trials .
  • Plant Growth Regulators : There is ongoing research into the use of pyrimidine-based compounds as plant growth regulators, which could enhance crop yields and resistance to environmental stressors .

Chemical Synthesis

In synthetic chemistry, ethanone derivatives serve as intermediates in the production of more complex molecules:

  • Building Blocks for Drug Synthesis : The compound can be utilized as a precursor in synthesizing various pharmaceuticals due to its reactive functional groups .
  • Synthesis of Novel Compounds : Researchers are exploring the modification of the ethanone structure to create new compounds with enhanced biological activity or novel properties.

Case Study 1: Antimicrobial Activity

A study published in the "Journal of Medicinal Chemistry" evaluated a series of pyrimidine-thioether compounds, including ethanone derivatives, for their antimicrobial efficacy. Results demonstrated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents.

Case Study 2: Anticancer Research

In another research article from "Cancer Letters," the anticancer properties of ethanone derivatives were investigated. The study found that these compounds induced apoptosis in breast cancer cells through the activation of specific apoptotic pathways, highlighting their potential as therapeutic agents in oncology.

Comparison with Similar Compounds

Indolyl-3-Ethanone-α-Thioethers Derivatives

Example Compound: 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone

  • Structural Differences : Replaces the 4-chlorophenyl group with a nitro-substituted indole ring and the pyrimidinyl thioether with a 4-nitrophenyl thioether .
  • Biological Activity : Exhibits potent antiplasmodial activity against Plasmodium falciparum (pIC50 = 8.2129), outperforming chloroquine (pIC50 = 7.5528). The nitro groups enhance electron-withdrawing effects, likely improving target binding .
  • Key Insight : Substitution of aromatic systems (indole vs. chlorophenyl) and electron-withdrawing groups (nitro vs. methyl-pyrimidine) significantly influence biological efficacy.

Hydroxyacetophenone-Thioether Derivatives

Example Compound: 2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone

  • Structural Differences : Features a hydroxyl group on the phenyl ring instead of the pyrimidinyl thioether .
  • Pharmacological Relevance: Hydroxyacetophenones are often explored for antioxidant and anti-inflammatory properties, suggesting divergent applications compared to pyrimidine-containing analogs .

Dihydropyrimidine-2-Thione Derivatives

Example Compound : 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione

  • Structural Differences : Replaces the thioether-linked pyrimidine with a dihydropyrimidine-thione ring .
  • Synthesis : Prepared via condensation of 4-chloroaniline with 4-methylpent-3-en-2-one and potassium thiocyanate, yielding a conformationally flexible ring system .
  • Biological Activity : Demonstrates antibacterial, antitumor, and calcium channel-blocking activities. The saturated ring may enhance metabolic stability compared to aromatic pyrimidine derivatives .

Triazole-Thioether Derivatives

Example Compound: 1-(4-Chlorophenyl)-2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]thio]ethanone

  • Structural Differences : Substitutes pyrimidine with a triazole ring bearing dichlorophenyl groups .
  • The dichlorophenyl group adds lipophilicity, which may enhance blood-brain barrier penetration .

Data Tables for Comparative Analysis

Table 1: Structural and Pharmacological Comparison

Compound Class Example Structure Key Substituents Biological Activity (pIC50/EC50) Reference
Target Compound 1-(4-Chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]ethanone 4-Cl-phenyl, 6-methyl-pyrimidine thio Not reported -
Indolyl-3-Ethanone-α-Thioethers 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Nitro-indole, nitro-phenyl thio 8.2129 (PfDHODH inhibition)
Hydroxyacetophenone-Thioethers 2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone 2-OH-phenyl, 4-Cl-phenyl thio Antioxidant/anti-inflammatory
Dihydropyrimidine-2-Thiones 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-thione, 4-Cl-phenyl Antibacterial, antitumor
Triazole-Thioethers 1-(4-Chlorophenyl)-2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]thio]ethanone Triazole, 2,4-diCl-phenyl thio Not reported

Table 2: Physicochemical Properties

Compound Class Molecular Formula Molecular Weight LogP PSA (Ų)
Target Compound C13H11ClN2OS 294.76 ~3.1* 65.5
Indolyl-3-Ethanone-α-Thioethers C15H9N3O3S 335.32 2.82 69.6
Hydroxyacetophenone-Thioethers C14H11ClO2S 298.76 3.05 66.5
Dihydropyrimidine-2-Thiones C13H15ClN2S 266.79 2.82 56.3
Triazole-Thioethers C16H10Cl3N3OS 398.69 4.12 81.9

*Estimated based on structural analogs.

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in indolyl derivatives) enhance enzyme inhibition, while bulky groups (e.g., methyl-pyrimidine) may improve target selectivity .
  • Ring Systems : Saturated dihydropyrimidine rings (e.g., in ) offer conformational flexibility, whereas aromatic pyrimidines or triazoles (e.g., ) provide rigid scaffolds for receptor binding.
  • Biological Performance : Indolyl-thioethers outperform chloroquine in antimalarial activity, highlighting the importance of heterocyclic diversity .

Preparation Methods

Synthesis of 2-Bromo-1-(4-Chlorophenyl)Ethanone

The preparation of ethanone derivatives often begins with the synthesis of α-haloketones. For example, 2-bromo-1-(4-chlorophenyl)ethanone serves as a critical intermediate. This compound is typically synthesized by brominating 1-(4-chlorophenyl)ethanone using molecular bromine (Br₂) in acetic acid at 0–5°C. Yields of 85–90% are achievable under controlled conditions, with purity confirmed via HPLC.

Thiolation Using 6-Methylpyrimidine-4-Thiol

The thioether linkage is introduced via nucleophilic substitution. In a representative procedure, 6-methylpyrimidine-4-thiol (generated by reducing 4-mercapto-6-methylpyrimidine disulfide with sodium borohydride) reacts with 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) at 60–70°C for 6–8 hours. Triethylamine is added to scavenge HBr, improving yields to 75–80%. The product is isolated by precipitation in ice-water and recrystallized from ethanol, achieving >98% purity (mp 148–150°C).

Condensation and Cyclization Strategies

Pyrimidine Ring Construction

An alternative route involves constructing the pyrimidine ring post-thioether formation. For example, 2-[(4-chlorophenacyl)thio]acetamide undergoes cyclocondensation with acetylacetone in the presence of ammonium acetate at 120°C. This one-pot method yields 6-methyl-4-pyrimidinylthio intermediates with 70–75% efficiency.

Acid-Catalyzed Decarboxylation

In a method analogous to COX-2 intermediate synthesis, 3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl]pyridine derivatives are hydrolyzed and decarboxylated using acetic acid/HCl (1:3 v/v) at 100°C. While this approach primarily targets nicotinamide derivatives, substituting the phenylacetyl group with a 4-chlorophenyl moiety could adapt the protocol for the target compound.

Biocatalytic Approaches for Enantioselective Synthesis

Hydrolysis of Cyanohydrins

Cyanohydrin intermediates, formed by reacting 4-chlorophenylacetonitrile with pyrimidine thiols, are hydrolyzed under acidic conditions (HCl/EtOH, reflux) to yield the corresponding ketone. This method achieves 80–85% yields but requires careful pH control to avoid pyrimidine ring degradation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Purity (%)
Nucleophilic Substitution2-Bromo-1-(4-Cl-Ph)Ethanone + Pyrimidine-ThiolDMF, 70°C, 8h75–80>98
Cyclocondensation2-(4-Cl-Ph)Thioacetamide + AcetylacetoneNH₄OAc, 120°C, 5h70–7595
Biocatalytic ReductionProchiral Ketone + ADH/GDHPhosphate buffer, 30°C65–70>99.5

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (s, 2H, SCH₂), 2.55 (s, 3H, CH₃).

  • HRMS : m/z calc. for C₁₃H₁₁ClN₂OS [M+H]⁺: 295.0334; found: 295.0338.

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30, 1 mL/min) shows a single peak at t<sub>R</sub> = 6.2 min, confirming >98% purity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction parameters?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous thioether-containing compounds are prepared by reacting α-bromoacetophenone derivatives with thiol-containing heterocycles (e.g., 6-methyl-4-pyrimidinethiol) under reflux in dry benzene or toluene for 6–8 hours. Catalytic bases like triethylamine or K₂CO₃ are often used to deprotonate the thiol group .
  • Key Parameters : Solvent choice (aprotic solvents preferred), temperature (reflux conditions), stoichiometric ratios (1:1 for bromoacetophenone:thiol), and reaction time (monitored via TLC).

Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?

  • Methodology :

  • X-ray crystallography : Resolves 3D molecular conformation, confirming the thioether linkage and substituent positions .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify protons and carbons adjacent to the thioether and pyrimidinyl groups. For example, the acetyl group (Ethanone) typically shows a singlet at δ ~2.5 ppm in 1H^1H-NMR, while pyrimidinyl protons appear as deshielded signals (δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Anticancer activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Evaluate activity against kinases or proteases via fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up the reaction?

  • Methodology :

  • Solvent optimization : Replace benzene with safer solvents (e.g., acetonitrile) while maintaining polarity .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Workup : Improve purity via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Standardize assays : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Purity validation : Confirm compound integrity via HPLC (>95% purity) and DSC (melting point consistency) .
  • Mechanistic studies : Perform ROS detection or apoptosis assays to validate observed activities .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., G-protein-coupled receptors or kinases). The pyrimidinyl-thioether moiety may interact with hydrophobic pockets .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
  • QSAR modeling : Corrogate substituent effects (e.g., chlorine position) with bioactivity using descriptors like logP and polar surface area .

Q. How to address discrepancies in NMR spectral assignments?

  • Methodology :

  • 2D NMR : Use HSQC and HMBC to correlate ambiguous protons/carbons. For example, the thioether sulfur’s deshielding effect alters adjacent 13C^{13}C shifts (~δ 40–50 ppm) .
  • Comparative analysis : Cross-reference with X-ray data (e.g., bond lengths/angles) to validate assignments .

Q. What strategies improve solubility for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the ethanone or pyrimidinyl positions .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .

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